molecular formula C8H9BrN2O B8474905 6-Bromo-1,2,3,4-tetrahydro-[1,8]naphthyridin-4-ol

6-Bromo-1,2,3,4-tetrahydro-[1,8]naphthyridin-4-ol

Cat. No.: B8474905
M. Wt: 229.07 g/mol
InChI Key: YCCDWQSYTJCBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1,2,3,4-tetrahydro-[1,8]naphthyridin-4-ol is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol

InChI

InChI=1S/C8H9BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h3-4,7,12H,1-2H2,(H,10,11)

InChI Key

YCCDWQSYTJCBJK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1O)C=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Bromo-1,2,3,4-tetrahydro-[1,8]naphthyridin-4-ol (460 mg) was dissolved in anhydrous tetrahydrofuran (25 mL) and cooled to −78° C. A solution of n-butyllithium in tetrahydrofuran was added (1.6 M, 8.5 mL) (5-7 equiv.) and the reaction was warmed slowly to room temperature. After 2-5 hours, methanol (2 mL) was added and the contents were concentrated to dryness. The residue was dissolved in a mixture of dichloromethane and acetic acid (1:1, v/v, 20 mL) and N-bromosuccinimide (450 mg) (1.2 equiv.) were added. After 45 minutes, the mixture was concentrated to dryness onto silica gel, and purified by silica gel chromatography to give the title compound as yellow solids (25-65% yield). M.p. 125-128° C., LCMS: m/z=229 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 1.72 (m, 2H), 3.25 (m, 2H), 4.56 (m, 1H), 5.33 (d, J=5.0 Hz, 1H), 6.8 (bs, 1H), 7.47 (d, J=2.5 Hz, 1H), 7.87 (d, J=2.5 Hz, 1H).
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
450 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
25%

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